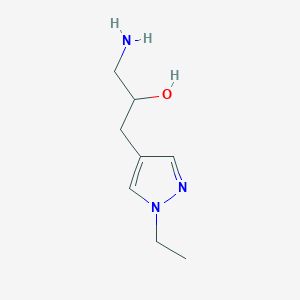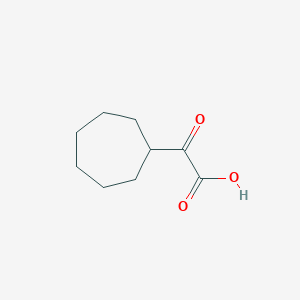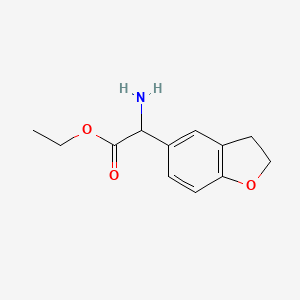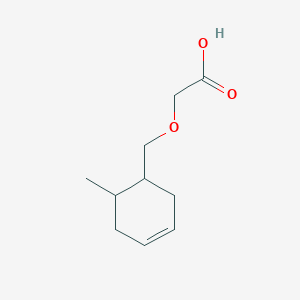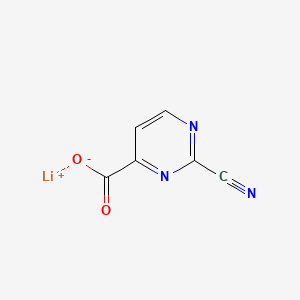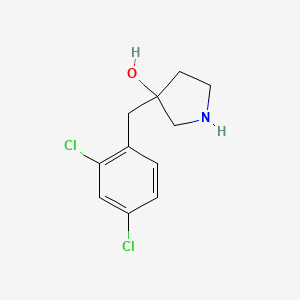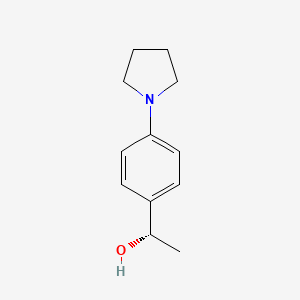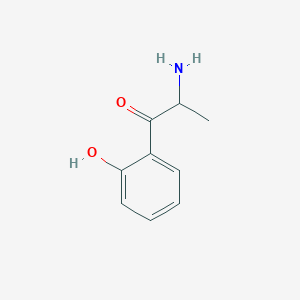
2-Amino-1-(2-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylpropanone, featuring an amino group and a hydroxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
From 2-Nitro-5-hydroxybenzaldehyde: This method involves a multi-step synthesis starting from 2-nitro-5-hydroxybenzaldehyde.
From p-Anisidine: Another synthetic route involves the use of p-anisidine as a starting material.
Industrial Production Methods
Industrial production methods for 2-Amino-1-(2-hydroxyphenyl)propan-1-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylpropanone: This compound has a hydroxy group on the phenyl ring but lacks the amino group.
Uniqueness
2-Amino-1-(2-hydroxyphenyl)propan-1-one is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile intermediate in synthetic chemistry and a promising candidate for biological studies.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6,11H,10H2,1H3 |
InChI Key |
SBFVZTNCLVFCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


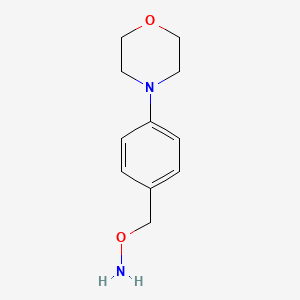

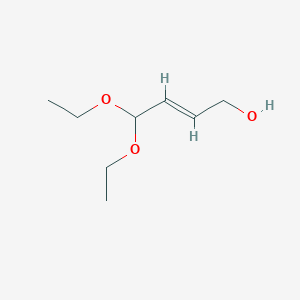
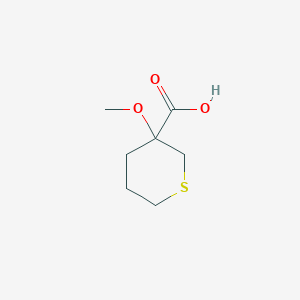
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)

